molecular formula C17H14N2O4 B3016257 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1707376-57-5

1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3016257
CAS No.: 1707376-57-5
M. Wt: 310.309
InChI Key: XIULXEUWWPOXBE-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been a subject of study primarily for their chemical properties and synthesis methods. Research by Yurtaeva and Tyrkov (2016) explored the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, highlighting the reactivity of the compound's methylene hydrogen atoms and its ability to form derivatives through condensation with various aldehydes and diketones (Yurtaeva & Tyrkov, 2016).

Pharmacological Research

While your requirements exclude information related to drug use and dosage, it's notable that compounds structurally related to this compound have been studied for their pharmacological properties. For instance, Vachta, Valter, and Gold-Aubert (1983) investigated the metabolism of febarbamate, a compound with a similar pyrimidine-2,4,6-trione structure, in humans (Vachta, Valter, & Gold-Aubert, 1983).

Catalysis and Eco-Friendly Synthesis

In another study, Brahmachari and Nayek (2017) developed a catalyst-free, eco-friendly synthesis method for a series of functionalized pyrimidine-4,6,11(5H)-triones, showcasing the potential of these compounds in green chemistry applications (Brahmachari & Nayek, 2017).

Spectral Characterization

Research by Kareem, Mohsein, and Majeed (2019) focused on the preparation and spectral characterization of novel heterocyclic ligands derived from pyrimidine-2,4,6-triones. Their study provides insights into the structural and spectral properties of these compounds, which could be useful in various chemical and pharmaceutical applications (Kareem, Mohsein, & Majeed, 2019).

Antimicrobial Activity

Vijaya Laxmi, Kuarm, and Rajitha (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-triones and evaluated their antibacterial activity, indicating the potential biomedical applications of these compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15-10-16(21)19(17(22)18-15)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULXEUWWPOXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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